molecular formula C24H19N5O12 B11539049 2-methoxy-4-[(E)-{2-[(2-methoxy-4,6-dinitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

2-methoxy-4-[(E)-{2-[(2-methoxy-4,6-dinitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

Cat. No.: B11539049
M. Wt: 569.4 g/mol
InChI Key: IUFVRYAKGZFLOK-BRJLIKDPSA-N
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Description

2-methoxy-4-[(E)-{2-[(2-methoxy-4,6-dinitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as methoxy, nitro, and hydrazinylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[(E)-{2-[(2-methoxy-4,6-dinitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Preparation of 2-methoxy-4,6-dinitrophenol: This can be achieved through nitration of 2-methoxyphenol using a mixture of concentrated nitric and sulfuric acids.

    Formation of 2-methoxy-4,6-dinitrophenoxyacetic acid: This involves the reaction of 2-methoxy-4,6-dinitrophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of the hydrazide: The 2-methoxy-4,6-dinitrophenoxyacetic acid is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Condensation reaction: The hydrazide is then condensed with 2-methoxy-4-formylphenyl 4-nitrobenzoate under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-[(E)-{2-[(2-methoxy-4,6-dinitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Products may include 2-methoxy-4-formylphenyl 4-nitrobenzoate or 2-methoxy-4-carboxyphenyl 4-nitrobenzoate.

    Reduction: Products may include 2-methoxy-4-[(E)-{2-[(2-methoxy-4,6-diaminophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-aminobenzoate.

    Substitution: Products may include 2-methoxy-4-[(E)-{2-[(2-methoxy-4,6-dinitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate.

Scientific Research Applications

2-methoxy-4-[(E)-{2-[(2-methoxy-4,6-dinitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate has several scientific research applications:

    Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate or as a probe for studying biological pathways.

    Industry: It can be used in the development of new materials or as a component in chemical sensors.

Mechanism of Action

The mechanism of action of 2-methoxy-4-[(E)-{2-[(2-methoxy-4,6-dinitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups suggests that it may engage in various types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
  • 2-methoxy-4-methylphenol
  • 2-methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate

Uniqueness

2-methoxy-4-[(E)-{2-[(2-methoxy-4,6-dinitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate is unique due to its combination of methoxy, nitro, and hydrazinylidene groups, which confer distinct chemical properties and potential biological activities

Properties

Molecular Formula

C24H19N5O12

Molecular Weight

569.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(2-methoxy-4,6-dinitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C24H19N5O12/c1-38-20-9-14(3-8-19(20)41-24(31)15-4-6-16(7-5-15)27(32)33)12-25-26-22(30)13-40-23-18(29(36)37)10-17(28(34)35)11-21(23)39-2/h3-12H,13H2,1-2H3,(H,26,30)/b25-12+

InChI Key

IUFVRYAKGZFLOK-BRJLIKDPSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC1=CC(=CC(=C1OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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